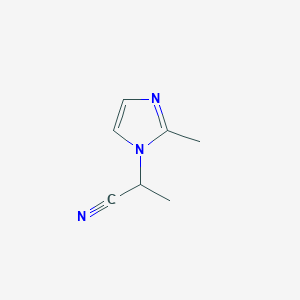

2-(2-methyl-1H-imidazol-1-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-methyl-1H-imidazol-1-yl)propanenitrile is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Mecanismo De Acción

Target of Action

Imidazole derivatives, in general, have been known to interact with a broad range of biological targets .

Mode of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

One study suggests that certain imidazole derivatives could regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins .

Pharmacokinetics

Imidazole derivatives, in general, are known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Certain imidazole derivatives have been reported to exhibit remarkable antiproliferative activities against various cell lines .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they could be influenced by the polarity of their environment .

Análisis Bioquímico

Biochemical Properties

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Cellular Effects

It has been found to exhibit remarkable antiproliferative activities against SW620 and HeLa cells . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is a topic of active investigation .

Molecular Mechanism

It has been suggested that it could regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins This could explain its antiproliferative effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-1H-imidazol-1-yl)propanenitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of strong bases and specific catalysts is common to facilitate the nucleophilic substitution reactions required for the formation of the cyanoethyl group .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-methyl-1H-imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

2-(2-methyl-1H-imidazol-1-yl)propanenitrile has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

- 1-Cyanoethyl-2-ethyl-4-methyl-imidazole

- 2-Ethyl-4-methylimidazole

- 3-(Imidazole-4-yl)propionic acid

Comparison: 2-(2-methyl-1H-imidazol-1-yl)propanenitrile is unique due to the presence of both a cyanoethyl group and a methyl group on the imidazole ring.

Actividad Biológica

2-(2-methyl-1H-imidazol-1-yl)propanenitrile, with the molecular formula C₇H₉N₃, is an organic compound characterized by its imidazole ring structure and a propanenitrile functional group. The unique combination of these structural features suggests significant potential for various biological activities, particularly in pharmacological applications. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related case studies.

Structural Characteristics

The compound features a 2-methyl substituent on the imidazole ring, enhancing its reactivity and biological activity. The presence of the nitrile group contributes to its unique properties, making it a compound of interest in pharmaceuticals and materials science. The imidazole ring is known for its versatile reactivity, which can influence the biological interactions of the compound.

Biological Activity Overview

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Imidazole derivatives are often explored for their antimicrobial effects. Preliminary studies suggest that this compound may possess similar properties, which warrant further investigation.

- Antifungal and Anticancer Effects : There is evidence that compounds with imidazole structures can inhibit fungal growth and exhibit anticancer properties. The specific interactions of this compound with biological systems are still under investigation but show promise in modulating enzyme activity or acting as therapeutic agents.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated; however, several hypotheses based on structural similarities to other imidazole derivatives can be made:

- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in various metabolic pathways. The potential for this compound to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) could be explored further, given IDO's role in immune modulation and cancer therapy .

- Receptor Interaction : The structural features may allow for interaction with specific receptors or proteins within biological systems, leading to altered cellular responses.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other structurally similar compounds is useful:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Ethyl-4-methylimidazole | Lacks nitrile group | Less reactive due to absence of nitrile functionality |

| 4-Methylimidazole | Lacks ethyl and nitrile groups | Different chemical properties due to missing substituents |

| 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile | Similar nitrile functionality | Variation in position of imidazole substitution |

| 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid | Contains acetic acid instead of propanenitrile | Different functional group leading to distinct properties |

The combination of both ethyl and methyl groups on the imidazole ring along with a propanenitrile group imparts distinctive chemical reactivity and potential biological activity.

Propiedades

IUPAC Name |

2-(2-methylimidazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6(5-8)10-4-3-9-7(10)2/h3-4,6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQLQVWXFUWFRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.